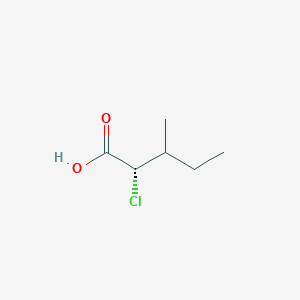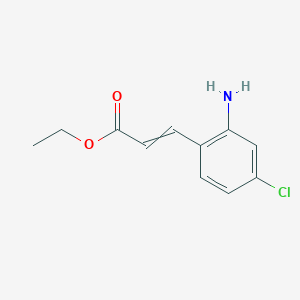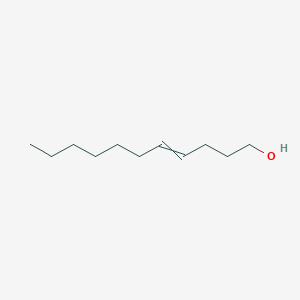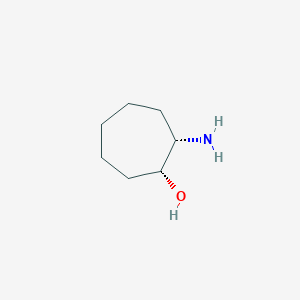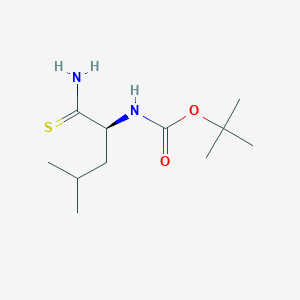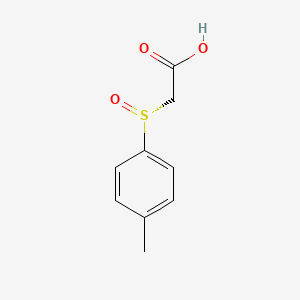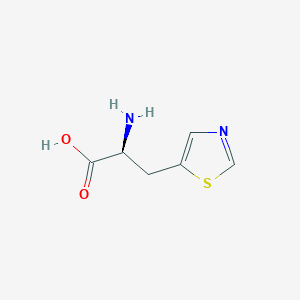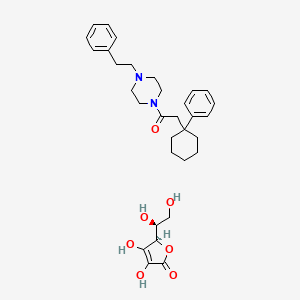
(R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1) typically involves multiple steps:
Preparation of L-Ascorbic Acid Derivative: L-Ascorbic acid is first modified to introduce reactive functional groups.
Synthesis of 1-((1-phenylcyclohexyl)acetyl)-4-(2-phenylethyl)piperazine: This involves the reaction of 1-phenylcyclohexyl ketone with 4-(2-phenylethyl)piperazine under specific conditions.
Coupling Reaction: The final step involves coupling the modified L-Ascorbic acid with the synthesized piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly involving the L-Ascorbic acid moiety.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: Various substitution reactions can take place, particularly on the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of dehydroascorbic acid derivatives, while reduction may yield reduced forms of the piperazine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst in organic synthesis.
Analytical Chemistry: It can be employed in various analytical techniques to detect and quantify specific substances.
Biology
Antioxidant: Due to the presence of L-Ascorbic acid, the compound may exhibit antioxidant properties.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, particularly in treating oxidative stress-related conditions.
Pharmacology: Studies may focus on its pharmacokinetics and pharmacodynamics.
Industry
Cosmetics: The antioxidant properties make it a potential ingredient in skincare products.
Food Industry: It may be used as a preservative or nutritional supplement.
Mechanism of Action
The mechanism of action of (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one compound with 1-(4-phenethylpiperazin-1-yl)-2-(1-phenylcyclohexyl)ethanone (1:1) involves multiple pathways:
Antioxidant Activity: The L-Ascorbic acid moiety scavenges free radicals, reducing oxidative stress.
Enzyme Interaction: The piperazine derivative may interact with specific enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
L-Ascorbic Acid Derivatives: Compounds like ascorbyl palmitate.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine.
Uniqueness
The unique combination of L-Ascorbic acid and the piperazine derivative in this compound provides a distinct set of properties, making it potentially more effective in certain applications compared to its individual components or similar compounds.
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-(1-phenylcyclohexyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O.C6H8O6/c29-25(22-26(15-8-3-9-16-26)24-12-6-2-7-13-24)28-20-18-27(19-21-28)17-14-23-10-4-1-5-11-23;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-2,4-7,10-13H,3,8-9,14-22H2;2,5,7-10H,1H2/t;2-,5+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMUBEXOERROJV-MGMRMFRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CC(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957770 | |
| Record name | 2-(1-Phenylcyclohexyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one--hex-1-enofuranos-3-ulose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36431-82-0 | |
| Record name | L-Ascorbic acid, compd. with 1-((1-phenylcyclohexyl)acetyl)-4-(2-phenylethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036431820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Phenylcyclohexyl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one--hex-1-enofuranos-3-ulose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Ascorbic acid, compd. with 1-((1-phenylcyclohexyl)acetyl)-4-(2- phenylethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Ascorbic acid, compd. with 1-((1-phenylcyclohexyl)acetyl)-4-(2- phenylethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


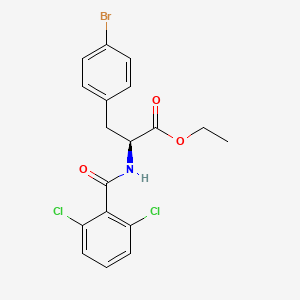
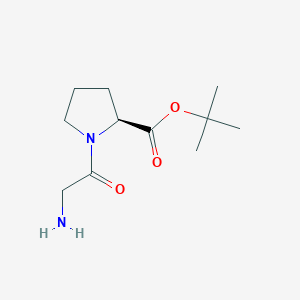

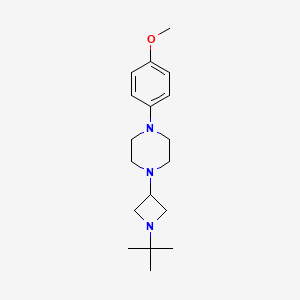
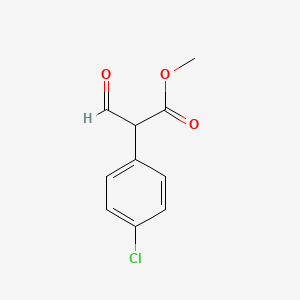
![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)
